2-(Diphenylphosphino)benzaldehyde

Catalog No.
S715518
CAS No.
50777-76-9
M.F
C19H15OP
M. Wt
290.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)benzaldehyde

CAS Number

50777-76-9

Product Name

2-(Diphenylphosphino)benzaldehyde

IUPAC Name

2-diphenylphosphanylbenzaldehyde

Molecular Formula

C19H15OP

Molecular Weight

290.3 g/mol

InChI

InChI=1S/C19H15OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15H

InChI Key

DRCPJRZHAJMWOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=O

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=O

Ligand in Transition-Metal Catalysis:

2-(Diphenylphosphino)benzaldehyde (dppb) is a versatile phosphine ligand commonly used in transition-metal catalysis. Its bidentate nature, meaning it can bind to a metal center through two donor atoms, makes it valuable in various coupling reactions, such as:

  • Buchwald-Hartwig Cross-Coupling: This reaction forms carbon-carbon bonds between sp2 and sp3 carbon atoms. dppb is particularly effective in reactions involving challenging substrates due to its ability to stabilize electron-deficient metal centers.
  • Heck Reaction: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides. dppb's electron-withdrawing character facilitates the oxidative addition of the aryl or vinyl halide to the metal center.
  • Hiyama Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organosilanes. dppb's steric bulk helps prevent undesired side reactions and promotes the desired coupling product.
  • Negishi Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organozinc compounds. dppb's ability to stabilize low-valent metal complexes is crucial for this reaction.
  • Sonogashira Coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. dppb's electron-withdrawing character facilitates the activation of the alkyne towards coupling.
  • Stille Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organotin compounds. dppb's ability to stabilize the transition metal catalyst is essential for this reaction.
  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids. dppb can be used in certain Suzuki-Miyaura couplings, but other phosphine ligands are often preferred due to their superior catalytic activity.

Beyond Catalysis:

dppb also finds applications beyond catalysis. Its unique structure allows it to participate in various other chemical transformations, such as:

  • Synthesis of Phosphine-Imine and Phosphine-Amine Ligands: dppb can react with different amines to form novel bidentate ligands containing both phosphine and amine functionalities. These ligands can be further employed in various catalytic processes.
  • Material Science: dppb can be used as a building block for the synthesis of new functional materials. For example, it can be incorporated into polymers to improve their thermal stability or electrical conductivity.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Diphenylphosphinobenzaldehyde

Dates

Modify: 2023-08-15

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